1-Octylpiperazine
Overview
Description
1-Octylpiperazine is an organic compound with the molecular formula C12H26N2. It consists of a piperazine ring substituted with an octyl group at the nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a boiling point of 240-241°C and a density of 0.836 g/mL at 25°C .
Preparation Methods
1-Octylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of piperazine with octyl halides under basic conditions. The reaction typically proceeds as follows:
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Reaction with Octyl Halides: : Piperazine reacts with octyl bromide or octyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.
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Industrial Production: : Industrially, this compound can be produced through continuous flow processes, where piperazine and octyl halides are reacted in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
1-Octylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
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Oxidation: : this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically leads to the formation of N-oxide derivatives.
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Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of secondary amines.
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Substitution: : this compound can undergo nucleophilic substitution reactions with various electrophiles. For example, it can react with alkyl halides to form N-alkyl derivatives. The reaction conditions typically involve the use of a base and an organic solvent .
Scientific Research Applications
1-Octylpiperazine has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
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Biology: : In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It can also be used as a precursor in the synthesis of biologically active molecules.
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Medicine: : this compound derivatives have shown potential as therapeutic agents. They are being investigated for their antimicrobial, antiviral, and anticancer properties.
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Industry: : In the industrial sector, this compound is used as an intermediate in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1-Octylpiperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an agonist or antagonist, depending on the specific target. For example, piperazine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, leading to the modulation of neurotransmitter activity. This interaction can result in various physiological effects, including sedation and muscle relaxation .
Comparison with Similar Compounds
1-Octylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties, 1-Benzylpiperazine is used in the synthesis of psychoactive substances.
1-Phenylpiperazine: This compound is used in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs.
1-Methylpiperazine: Commonly used as a building block in organic synthesis, 1-Methylpiperazine is a versatile intermediate.
This compound is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties and enhances its lipophilicity. This makes it suitable for applications where increased hydrophobicity is desired .
Properties
IUPAC Name |
1-octylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-2-3-4-5-6-7-10-14-11-8-13-9-12-14/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZDZQLIIMBIDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371832 | |
Record name | 1-Octylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54256-45-0 | |
Record name | 1-Octylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Octylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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